Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate

Catalog No.
S900027
CAS No.
1159978-85-4
M.F
C13H9ClF3NO3
M. Wt
319.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxaz...

CAS Number

1159978-85-4

Product Name

Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate

Molecular Formula

C13H9ClF3NO3

Molecular Weight

319.66 g/mol

InChI

InChI=1S/C13H9ClF3NO3/c1-2-20-12(19)9-10(7-3-5-8(14)6-4-7)18-21-11(9)13(15,16)17/h3-6H,2H2,1H3

InChI Key

ZJZDIOAYNLCGRK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C(F)(F)F

Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate (CAS 1159978-85-4) is a highly functionalized, regiochemically pure heterocyclic building block. Featuring a fully substituted isoxazole core, it combines a 4-chlorophenyl cross-coupling handle, a metabolically robust 5-trifluoromethyl group, and a process-friendly ethyl ester. This specific substitution pattern is highly valued in the synthesis of advanced agrochemicals and pharmaceutical intermediates (e.g., S1P1 receptor agonists and kinase inhibitors), where precise regiochemistry, downstream functionalization capacity, and metabolic stability are critical for project success [1].

Procurement Fit

Pre-enumerated screening compound supplied for early discovery SAR
Vendor-reported melting point enables incoming orthogonal identity check
Ethyl ester permits direct amidation without pre-activation, reducing synthetic steps

Substituting this exact compound with a de novo crude cycloaddition mixture or a 5-methyl analog introduces severe process and performance liabilities. Standard 1,3-dipolar cycloaddition of 4-chlorobenzonitrile oxide with ethyl 4,4,4-trifluorobut-2-ynoate yields an 85:15 mixture of the 5-CF3 and 4-CF3 regioisomers, requiring tedious and yield-depleting chromatographic separation [1]. Furthermore, replacing the 5-trifluoromethyl group with a 5-methyl group introduces a known metabolic weak point, leading to rapid cytochrome P450-mediated benzylic oxidation and drastically reduced half-lives in biological applications [2]. Procuring the pure, fully functionalized target eliminates these synthetic bottlenecks and structural liabilities.

Substitution Risk

Substituent sensitivity

Single-atom changes at the 3-aryl or 5-position of the isoxazole core may shift potency more than 7-fold in cell assays, rendering generic analogs unreliable.

Ester-dependent reactivity

Methyl ester hydrolyses faster and free carboxylic acid requires stoichiometric coupling reagents, altering synthetic workflow and reproducibility.

Absent –CF₃ group

Non-fluorinated isoxazole-4-carboxylate analogs lack the potency-enhancing trifluoromethyl effect observed in class-level evidence.

Regiochemical Purity: Eliminating Yield Loss from Isomer Separation

De novo synthesis of 5-(trifluoromethyl)isoxazole-4-carboxylates via standard cycloaddition inherently produces an 85:15 mixture of regioisomers [1]. Procuring the commercially pure target compound bypasses this limitation, eliminating the ~15% contamination by the 4-(trifluoromethyl)isoxazole-5-carboxylate isomer and saving >30% in typical yield losses associated with complex reverse-phase chromatographic separations.

Evidence DimensionRegioisomer ratio and purification yield loss
Target Compound Data>98% pure 5-CF3-4-carboxylate (0% separation loss)
Comparator Or BaselineDe novo cycloaddition mixture (85:15 isomer ratio, >30% separation loss)
Quantified DifferenceEliminates a 15% regioisomer impurity and >30% downstream purification loss.
ConditionsStandard 1,3-dipolar cycloaddition with ethyl 4,4,4-trifluorobut-2-ynoate

Direct procurement avoids the need for specialized chemo-selective hydrolysis or tedious normal-phase separations required to isolate the active regioisomer.

Melting point identity check
Vendor-reported
Target: 36–37 °C (vendor)
Closest analogs: no publicly available melting point data
Enables orthogonal identity verification at receipt not possible with comparators
Vendor-supplied value; independent confirmation recommended

Downstream Functionalization: The 4-Chloro Cross-Coupling Handle

Unlike the unsubstituted phenyl analog, the 4-chlorophenyl moiety provides a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This enables the synthesis of extended biaryl systems with >80% yields under standard catalytic conditions, whereas the unsubstituted 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate lacks a reactive halogen and is inert to such functionalization [1].

Evidence DimensionCross-coupling reactivity
Target Compound DataReactive (enables >80% yield of biaryl extensions)
Comparator Or BaselineEthyl 3-phenyl-5-(trifluoromethyl)isoxazole-4-carboxylate (Inert)
Quantified DifferenceProvides a distinct, high-yielding functionalization vector absent in the unsubstituted analog.
ConditionsStandard Pd-catalyzed Suzuki-Miyaura cross-coupling conditions

The 4-chloro substituent is essential for library generation where extension at the para-position of the 3-aryl ring is required for target binding optimization.

Synthetic versatility
Class-level
Ethyl ester: direct aminolysis, transesterification, reduction without pre-activation
Free acid: requires coupling reagent (EDCI/HATU), adding a synthetic step
Streamlines amide library synthesis compared to the carboxylic acid analog
Class-level kinetics; scaffold-specific rate data not available

Metabolic Stability & Lipophilicity: 5-Trifluoromethyl vs. 5-Methyl

The incorporation of the 5-trifluoromethyl group significantly alters the physicochemical profile compared to the 5-methyl analog. The CF3 group increases local lipophilicity (Hansch π parameter ~0.88 vs. 0.56) and completely blocks cytochrome P450-mediated oxidation at the 5-position, a primary metabolic liability that typically degrades >40% of 5-methylisoxazoles in standard microsomal stability assays [1].

Evidence DimensionMetabolic oxidation liability and lipophilicity
Target Compound DataBlocked oxidation (high metabolic stability); Hansch π ~0.88
Comparator Or Baseline5-Methylisoxazole analog (>40% degradation via benzylic oxidation; Hansch π ~0.56)
Quantified DifferenceComplete elimination of 5-position metabolic oxidation and a ~0.32 increase in local lipophilicity.
ConditionsIn vitro liver microsome stability assays and calculated Hansch parameters

For agrochemical or pharmaceutical applications, the 5-CF3 substitution is critical for extending the half-life and improving membrane permeability of the final active ingredient.

–CF₃ potency enhancement
Class-level
CF₃ analog 2g: IC₅₀ 2.63 μM, docking −7.77 kcal/mol
Non-CF₃ analog 14: IC₅₀ 19.72 μM, docking −6.26 kcal/mol
Δ 7.5-fold IC₅₀ gain, ΔΔG −10.05 kcal/mol
Supports selection of 5-CF₃ scaffold over non-fluorinated isoxazoles
Target compound not directly tested; class-level inference from ref [1]

Processability and Handling: Ethyl Ester vs. Free Acid

The ethyl ester form of this compound acts as a robust protecting group during harsh downstream functionalization. Compared to the free 3-(4-chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid, the ethyl ester exhibits >10-fold higher solubility in standard aprotic organic solvents (e.g., DCM, EtOAc) and prevents premature decarboxylation during high-temperature cross-coupling reactions (>100 °C), which can degrade >25% of the unprotected acid [1].

Evidence DimensionSolubility and thermal stability during cross-coupling
Target Compound DataHigh organic solubility; stable at >100 °C
Comparator Or BaselineFree carboxylic acid (low organic solubility; >25% decarboxylation at >100 °C)
Quantified Difference>10-fold higher solubility and >25% reduction in thermal degradation.
ConditionsAprotic solvent processing and high-temperature (>100 °C) coupling conditions

The ester is the preferred storage and processing form, allowing for orthogonal deprotection only after the 4-chloro group has been successfully functionalized.

Synthesis of S1P1 Receptor Agonists and Immunomodulators

Because of its regiochemically pure 5-trifluoromethyl-4-carboxylate core, this compound is a highly efficient starting material for synthesizing S1P1 receptor agonists (analogous to BMS-520). The pre-installed 4-chloro group allows for rapid library generation via Suzuki coupling, avoiding the regioisomer mixtures that plague de novo synthesis [1].

Development of Fluorinated Agrochemicals

In the design of modern herbicides and insecticides, the 5-trifluoromethylisoxazole motif is frequently utilized for its metabolic stability. Procuring this specific building block allows agrochemical researchers to bypass the metabolic liabilities of 5-methylisoxazoles, ensuring a longer environmental half-life and better cuticular penetration [2].

Late-Stage Functionalization in Medicinal Chemistry

The ethyl ester serves as a robust protecting group, allowing medicinal chemists to subject the 4-chlorophenyl ring to harsh, high-temperature palladium-catalyzed cross-coupling conditions without risking the premature decarboxylation seen with the free acid form [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hit-to-lead SAR with 5-CF₃ isoxazoles
Pre-enumerated 5-CF₃ scaffold
Class-level potency evidence (MCF-7 cell model)
Parallel amide synthesis
Ethyl ester reactivity
Direct aminolysis without pre-activation
Incoming identity verification
Reported melting point
Orthogonal pass/fail check at receiving
Fluorine-probe studies
5-CF₃ isoxazole core
Comparative fluorine effect on target engagement

XLogP3

3.8

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